molecular formula C22H20N4O B3466221 N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide

N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide

Cat. No. B3466221
M. Wt: 356.4 g/mol
InChI Key: UAKLZPWQKJCPJJ-UHFFFAOYSA-N
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Description

This compound is a derivative of benzotriazole, which is a heterocyclic compound with two nitrogen atoms in a six-membered aromatic ring . Benzotriazole derivatives are known for their wide range of applications in various fields, including medicinal chemistry, due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzotriazole derivatives are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined by its molecular structure. For example, similar compounds have been reported to be crystalline solids .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process that the compound is involved in. For instance, some benzotriazole derivatives are known to interact with various biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, similar compounds have been reported to have certain hazard statements like H302-H315-H319-H335, indicating potential hazards upon ingestion, skin contact, or eye contact .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry, based on its biological activities .

properties

IUPAC Name

N-[2-(3,4-dimethylphenyl)benzotriazol-5-yl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-14-8-10-18(12-16(14)3)26-24-20-11-9-17(13-21(20)25-26)23-22(27)19-7-5-4-6-15(19)2/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKLZPWQKJCPJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide
Reactant of Route 3
N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide
Reactant of Route 4
N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide
Reactant of Route 5
Reactant of Route 5
N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide
Reactant of Route 6
Reactant of Route 6
N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide

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